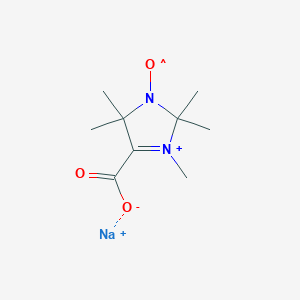![molecular formula C13H14ClN5 B1518592 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine CAS No. 1154368-05-4](/img/structure/B1518592.png)
5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine
Overview
Description
5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine (CIPD) is a heterocyclic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. The compound has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to act as a ligand for various biological targets. CIPD is a versatile compound with a variety of potential uses in the laboratory.
Scientific Research Applications
Synthesis Techniques and Catalytic Applications
Green Synthesis Methods
The synthesis of imidazole derivatives, including those related to "5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine," has been optimized through green chemistry approaches. For instance, a Brønsted acidic ionic liquid has been employed as an efficient, green, and reusable catalyst for synthesizing tetrasubstituted imidazoles under solvent-free conditions, demonstrating the chemical's role in promoting sustainable chemical practices (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Catalytic Efficiency in Synthesis
Innovative synthesis methods have been developed using imidazole-based catalysts for the formation of complex heterocycles. For example, a dual-catalyst system involving ionic liquid imidazolium salts has been used for the efficient one-pot synthesis of tetrasubstituted imidazoles, indicating the compound's utility in facilitating multifaceted chemical reactions (Zolfigol et al., 2013).
Antimicrobial and Anticancer Properties
Antimicrobial Activity
Research into the synthesis of benzimidazole derivatives, including structures related to "5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine," has shown that these compounds possess significant antimicrobial properties. Some synthesized compounds have demonstrated comparable antibacterial activity to standard drugs like Streptomycin and antifungal activity against Fluconazole, showcasing the potential for developing new antimicrobial agents (Reddy & Reddy, 2010).
Anticancer Applications
The synthesis of benzimidazoles bearing an oxadiazole nucleus has been explored for anticancer applications. These compounds have been evaluated for in vitro anticancer activity, with one compound showing significant growth inhibition activity, suggesting the promise of related structures in anticancer drug development (Rashid, Husain, & Mishra, 2012).
properties
IUPAC Name |
5-chloro-1-(3-imidazol-1-ylpropyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c14-10-2-3-12-11(8-10)17-13(15)19(12)6-1-5-18-7-4-16-9-18/h2-4,7-9H,1,5-6H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMYQTYKDWLZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N2CCCN3C=CN=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)


![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)


![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)





